5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
Description
5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a brominated benzoic acid derivative featuring a carbamothioylamino group substituted with a 4-fluorobenzoyl moiety.
Properties
CAS No. |
586391-99-3 |
|---|---|
Molecular Formula |
C15H10BrFN2O3S |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10BrFN2O3S/c16-9-3-6-12(11(7-9)14(21)22)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
XKUSMBUTMUARBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Bromination Approaches
The preparation of the brominated benzoic acid intermediate is critical. Multiple patents and scientific disclosures describe methods for preparing 5-bromo-2-chlorobenzoic acid , which is a common precursor for further functionalization:
The most industrially favorable method involves monobromination of 2-chlorobenzoic acid with NBS in the presence of sulfur-containing reducing catalysts, which suppresses side products and improves yield and purity.
Purification Techniques
After the bromination reaction, the crude product is typically purified by recrystallization using solvents such as water, methanol, ethanol, acetic acid, or isopropanol to achieve high purity.
Introduction of the Carbamothioylamino Group
The carbamothioylamino group (-NH-C(=S)-NH-) is generally introduced via reaction with thiourea derivatives or carbamothioylating agents. Although specific procedures for the exact compound are scarce in open literature, analogous thiourea chemistry suggests:
- Reaction of the brominated benzoic acid intermediate with thiourea or substituted thiourea derivatives under controlled conditions.
- Formation of thiourea-linked intermediates that can be further acylated.
Patent literature on thiourea derivatives (e.g., EP1754465B1) discusses the use of thiourea compounds in polymerization initiators, indicating the feasibility of synthesizing carbamothioylamino-substituted benzoic acids via thiourea chemistry.
Summary of Preparation Methodology
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Selective bromination of 2-chlorobenzoic acid | 2-chlorobenzoic acid, NBS, sulfur-containing catalyst | 10-50 °C, sulfuric acid medium | 5-bromo-2-chlorobenzoic acid with high selectivity and purity |
| 2 | Introduction of carbamothioylamino group | 5-bromo-2-chlorobenzoic acid, thiourea or derivative | Reflux or controlled heating in suitable solvent | Formation of 5-bromo-2-(carbamothioylamino)benzoic acid intermediate |
| 3 | Acylation with 4-fluorobenzoyl group | Carbamothioylamino intermediate, 4-fluorobenzoyl chloride | Mild base, aprotic solvent, room temp to mild heating | Final compound: 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
Research Discoveries and Industrial Considerations
- The use of sulfur-containing reducing catalysts in bromination significantly improves the selectivity for the 5-bromo isomer and reduces the formation of difficult-to-remove impurities such as 4-bromo isomers, thereby enhancing yield and purity.
- Avoiding reagents like sodium periodate minimizes environmental impact and lowers production costs, making the process more industrially viable.
- Recrystallization solvents and conditions are optimized to balance purity and yield, often requiring only a single recrystallization step for high-quality product.
- Thiourea chemistry is versatile for introducing carbamothioylamino groups, with potential for modifications to improve reaction efficiency and selectivity.
The preparation of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid involves a multistep synthetic route starting from readily available 2-chlorobenzoic acid. The key preparation methods include selective bromination using N-bromosuccinimide in the presence of sulfur-containing reducing catalysts to yield 5-bromo-2-chlorobenzoic acid, followed by thiourea-mediated introduction of the carbamothioylamino group, and final acylation with 4-fluorobenzoyl chloride. This approach ensures high product purity, good yields, and industrial feasibility. The methodologies are supported by patent literature and reflect advances in controlling regioselectivity and impurity profiles in halogenated benzoic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
5-Bromo-2-(phenylamino)benzoic Acid (CAS 82762-60-5)
- Structure: Lacks the carbamothioyl and 4-fluorobenzoyl groups; instead, it has a phenylamino substituent.
- Crystal Data : Exhibits a dihedral angle of 45.39° between aromatic rings due to steric hindrance .
- Hydrogen Bonding : Forms intramolecular N–H⋯O bonds and intermolecular O–H⋯O carboxylic acid dimers, enhancing lattice stability .
- Key Difference: The carbamothioylamino group in the target compound introduces sulfur, which may alter hydrogen-bonding capacity and redox activity compared to the phenylamino analog .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde ()
- Structure: Features hydroxyl and aldehyde groups instead of the benzoic acid and carbamothioylamino moieties.
- Implication : The absence of the carboxylic acid group reduces acidity, while the aldehyde increases electrophilicity, making this compound more reactive in nucleophilic additions compared to the target .
Electronic and Steric Effects of Substituents
5-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 654-97-7)
- Structure : Contains a trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent.
- Impact : The –CF₃ group increases acidity (pKa ~1.5–2.0) compared to the 4-fluorobenzoyl group in the target compound, which has moderate electron-withdrawing effects .
- Applications : Used as a building block in agrochemicals, highlighting the role of halogenated benzoic acids in synthesis .
5-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic Acid (CAS 434307-81-0)
- Structure: Similar carbamothioylamino backbone but with methoxy and chloro substituents.
- Electronic Effects : The methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing –F in the target compound. This difference may influence binding affinity in biological systems .
- Molecular Weight : 443.70 g/mol vs. ~370 g/mol for the target compound, suggesting steric differences due to the methoxy group .
Thiazolidinone Derivatives ()
- Example : 5-Bromo-2-(2-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl benzoic acid derivatives.
- Activity: Exhibit anti-inflammatory effects comparable to phenylbutazone, attributed to the thiazolidinone ring’s ability to modulate COX enzymes .
5-Bromo-2-(1-naphthoylamino)benzoic Acid (CAS 668265-79-0)
- Structure : Bulky naphthoyl group instead of 4-fluorobenzoyl.
Comparative Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogs.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₀BrFN₂O₃S
- Molecular Weight : 397.219 g/mol
This compound features a bromobenzene ring, a fluorobenzoyl group, and a carbamothioylamino moiety, which contribute to its reactivity and biological profile.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid. For instance, derivatives in this class have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, studies on related compounds have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
Antimicrobial Activity
Preliminary investigations suggest that 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid exhibits antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.
Synthesis
The synthesis of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid typically involves several key steps:
- Bromination : The starting material undergoes bromination to introduce the bromine atom at the 5-position of the benzoic acid.
- Formation of Carbamothioyl Group : The introduction of the carbamothioyl group is achieved through reaction with thiocarbamide derivatives.
- Fluorobenzoylation : The final step involves acylation with 4-fluorobenzoyl chloride to yield the target compound.
Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High against various cell lines | |
| Enzyme Inhibition | MMP inhibition | |
| Antimicrobial | Moderate effectiveness against bacteria |
Case Study: Anticancer Efficacy
A study involving a derivative of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the intrinsic pathway, activating caspases and leading to cell death.
Future Directions
Further research is warranted to explore:
- Structure-activity relationships (SAR) for optimizing biological activity.
- Mechanistic studies to understand the pathways involved in its anticancer effects.
- In vivo studies to evaluate therapeutic potential and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
